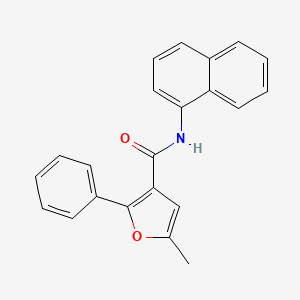![molecular formula C18H19ClN2O3 B5881193 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling pathways, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is its specificity for JAK2, which allows for targeted inhibition of cytokine and growth factor signaling pathways. However, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have off-target effects on other kinases, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases, and the exploration of its combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Méthodes De Synthèse
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-(4-morpholinyl)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein tyrosine kinase that plays a key role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2 activity, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can modulate the immune response and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-7-2-13(12-16(17)19)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPIXJIIGAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


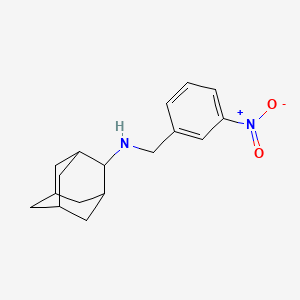
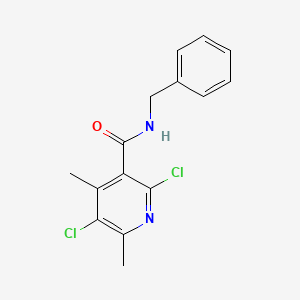
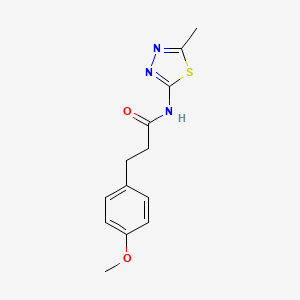
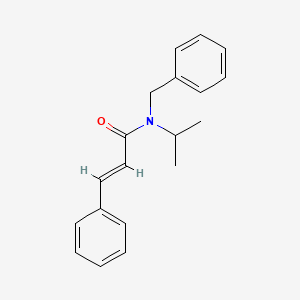
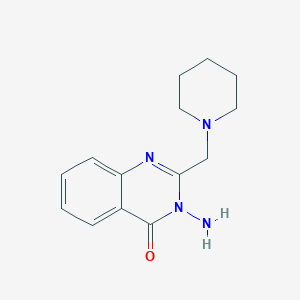
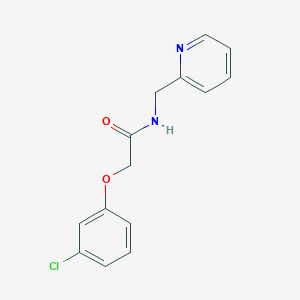
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
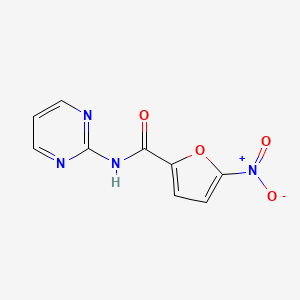
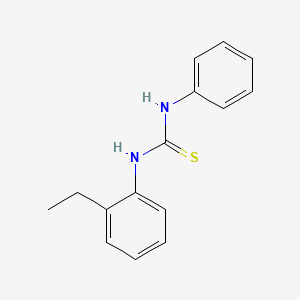

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5881180.png)
